molecular formula C10H12O4 B1422270 2,4-Dimethoxy-5-methylbenzoic acid CAS No. 50625-55-3

2,4-Dimethoxy-5-methylbenzoic acid

Cat. No.: B1422270
CAS No.: 50625-55-3
M. Wt: 196.2 g/mol
InChI Key: WQBKBHAIWAXLPZ-UHFFFAOYSA-N
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Description

“2,4-Dimethoxy-5-methylbenzoic acid” is a chemical compound with the molecular formula C10H12O4 . It is a derivative of benzoic acid .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Structural Analysis and Synthesis

2,4-Dimethoxy-5-methylbenzoic acid has been studied in the context of its structural properties and synthesis methods. For example, research has examined the synthesis of related compounds like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, which are aromatic constituents of calichemicin antibiotics (Laak & Scharf, 1989). Another study focused on the nearly planar structures of 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, highlighting their unique molecular conformations (Barich, Zell, Powell, & Munson, 2004).

Chemical Properties and Reactions

Research has also delved into the chemical properties and reactions involving this compound. For instance, studies have been conducted on the synthesis of derivatives like 2,4-dimethoxybenzoyl chloride, which involves methylation and chlorination (Wan You-zhi, 2007). Additionally, the compound's role in the photostabilization mechanism of certain dienic additives has been investigated (Harvey, Cook, & Ragauskas, 1997).

Pharmacological Research

In pharmacological research, derivatives of this compound have been studied for their potential medicinal properties. For example, the effects of 3,5-dimethoxy-4-hydroxybenzoic acid on haemoglobin S polymerisation, analgesia, and inflammation were explored, indicating possible value in the management of sickle cell disease (Gamaniel, Samuel, Kapu, Samson, Wagner, Okogun, & Wambebe, 2000).

Antifungal Applications

The antifungal activity of related compounds, such as 2,5-dimethoxybenzoic acid, has been assessed for controlling postharvest decay pathogens of strawberry fruits, demonstrating its potential as an antifungal compound (Lattanzio, Di Venere, Linsalata, Lima, Ippolito, & Salerno, 1996).

Safety and Hazards

The safety data sheet for a similar compound, “2,4-Dimethoxy-6-methylbenzoic acid”, indicates that it is harmful if swallowed and causes serious eye irritation . It may also cause respiratory irritation .

Mechanism of Action

Mode of Action

Benzoic acid derivatives are known to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation

Biochemical Pathways

The specific biochemical pathways affected by 2,4-Dimethoxy-5-methylbenzoic acid are not well-documented. As a derivative of benzoic acid, it may be involved in similar pathways, such as those related to metabolism and detoxification. The presence of the methoxy and methyl groups could alter its participation in these pathways .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-known. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely involve the liver and kidneys, respectively .

Result of Action

One study suggests that a related compound, 2-amino-5-methylbenzoic acid, may disrupt cell membrane integrity, leading to leakage of electrolytes and proteins

Properties

IUPAC Name

2,4-dimethoxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-4-7(10(11)12)9(14-3)5-8(6)13-2/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBKBHAIWAXLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679891
Record name 2,4-Dimethoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50625-55-3
Record name 2,4-Dimethoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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